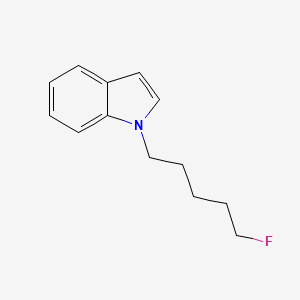

1-(5-fluoropentyl)-1H-indole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

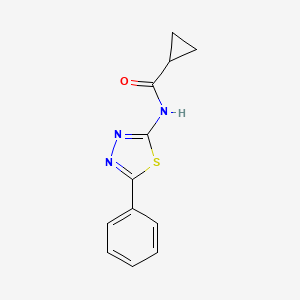

5-氟戊基吲哚是一种合成化合物,属于氨基烷基吲哚类似物类别。其特点是在吲哚结构的戊基链上连接着一个氟原子。 这种化合物以其对中枢和外周大麻素受体的亲和力高而闻名,使其成为合成大麻素领域的重要研究对象 .

作用机制

5-氟戊基吲哚主要通过其与大麻素受体 (CB1 和 CB2) 的相互作用发挥作用。该化合物与这些受体结合,模拟天然大麻素的作用。这种结合导致细胞内信号通路被激活,从而导致各种生理和药理作用。 所涉及的精确分子靶标和通路仍在研究中,但已知戊基链上的氟原子增强了化合物对大麻素受体的亲和力 .

类似化合物:

5-氟-1-戊基-3-(1-萘酰基)吲哚 (5F-PB-22): 类似结构,在吲哚位置具有萘酰基基团。

5-氟-1-戊基-3-(4-甲基-1-萘酰基)吲哚 (5F-MN-24): 萘酰基部分含有一个甲基。

5-氟-1-戊基-3-(2,2,3,3-四甲基环丙基)吲哚 (5F-UR-144): 特征为四甲基环丙基基团.

独特性: 5-氟戊基吲哚由于其简单的结构和戊基链中存在氟原子,而具有独特性,这增强了其与大麻素受体的结合亲和力。 这使其成为研究合成大麻素结构-活性关系的宝贵化合物 .

生化分析

Biochemical Properties

1-(5-fluoropentyl)-1H-indole acts as a potent but nonselective full agonist for the cannabinoid receptor . It interacts with both CB1 and CB2 receptors, inhibiting adenylate cyclase activity in a dose-dependent, stereoselective, and pertussis toxin-sensitive manner . The compound is metabolized by multiple cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 .

Cellular Effects

The cellular effects of this compound are primarily mediated through its interaction with the cannabinoid receptors. It has been shown to produce bradycardia and hypothermia in rats, suggesting potent cannabinoid-like activity

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the cannabinoid receptors, leading to inhibition of adenylate cyclase activity . This results in a decrease in the concentration of cyclic AMP, a second messenger involved in many biological processes. The compound is metabolized by multiple CYP enzymes, with CYP3A4 playing a prominent role .

Temporal Effects in Laboratory Settings

It has been suggested that the compound is rapidly metabolized in vitro, but its elimination in vivo is delayed, possibly due to sequestration into adipose tissue .

Dosage Effects in Animal Models

It has been shown to produce bradycardia and hypothermia in rats at doses of 0.3–3 mg/kg .

Metabolic Pathways

This compound is metabolized by multiple CYP enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 . The major metabolic pathways involve hydroxylation of the compound, followed by further oxidation to form a ketone .

准备方法

合成路线和反应条件: 5-氟戊基吲哚的合成通常涉及吲哚与5-氟戊基溴在碱性条件下的反应。反应在二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO) 等溶剂中进行,并使用碳酸钾 (K2CO3) 等碱来促进亲核取代反应。 然后将反应混合物加热以促进所需产物的形成 .

工业生产方法: 5-氟戊基吲哚的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器并精确控制反应条件,以确保高产率和纯度。 然后使用柱色谱或重结晶等技术纯化产品 .

化学反应分析

反应类型: 5-氟戊基吲哚会发生多种化学反应,包括:

氧化: 该化合物可以被氧化形成羟基化衍生物。

还原: 还原反应会导致形成还原的吲哚衍生物。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 使用氢化锂铝 (LiAlH4) 和硼氢化钠 (NaBH4) 等还原剂。

主要产物:

氧化: 羟基化的 5-氟戊基吲哚衍生物。

还原: 还原的吲哚衍生物。

取代: 根据引入的取代基,各种取代的吲哚衍生物.

科学研究应用

相似化合物的比较

5-Fluoro-1-pentyl-3-(1-naphthoyl)indole (5F-PB-22): Similar structure with a naphthoyl group at the indole position.

5-Fluoro-1-pentyl-3-(4-methyl-1-naphthoyl)indole (5F-MN-24): Contains a methyl group on the naphthoyl moiety.

5-Fluoro-1-pentyl-3-(2,2,3,3-tetramethylcyclopropyl)indole (5F-UR-144): Features a tetramethylcyclopropyl group.

Uniqueness: 5-Fluoropentylindole is unique due to its simple structure and the presence of a fluorine atom in the pentyl chain, which enhances its binding affinity for cannabinoid receptors. This makes it a valuable compound for studying the structure-activity relationships of synthetic cannabinoids .

属性

IUPAC Name |

1-(5-fluoropentyl)indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN/c14-9-4-1-5-10-15-11-8-12-6-2-3-7-13(12)15/h2-3,6-8,11H,1,4-5,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRVPRNYXWCQPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CCCCCF |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017334 |

Source

|

| Record name | 1-(5-fluoropentyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1859218-30-6 |

Source

|

| Record name | 1-(5-fluoropentyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-N-(2-ethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2726464.png)

![N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide](/img/structure/B2726466.png)

![5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide](/img/structure/B2726475.png)

![5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid](/img/structure/B2726477.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2726478.png)

![1-(2,5-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2726486.png)